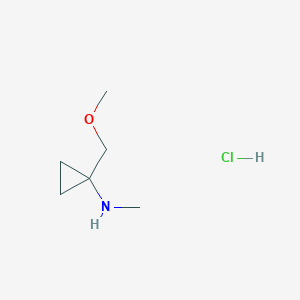

1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(methoxymethyl)-N-methylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-7-6(3-4-6)5-8-2;/h7H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQJLYHXTMFJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CC1)COC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255717-61-3 | |

| Record name | 1-(methoxymethyl)-N-methylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Methoxymethyl)-N-methylcyclopropanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route to 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride, a valuable building block for pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process commencing with the preparation of the key intermediate, 1-(hydroxymethyl)cyclopropanecarbonitrile. Subsequent transformations, including O-methylation, nitrile reduction, and N-methylation, are detailed with expert insights into reaction mechanisms, optimization strategies, and safety considerations. This guide is intended for researchers, scientists, and professionals in drug development, offering a practical and scientifically grounded approach to the synthesis of this important cyclopropylamine derivative.

Introduction: The Significance of Substituted Cyclopropylamines

Cyclopropylamines are a privileged structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate physicochemical properties, and improve metabolic stability. The rigid, three-dimensional nature of the cyclopropane ring can enforce specific conformations, leading to higher binding affinities with biological targets. The target molecule of this guide, 1-(Methoxymethyl)-N-methylcyclopropanamine, and its hydrochloride salt, represent a versatile scaffold for the development of novel therapeutics. The methoxymethyl substituent offers a handle for further functionalization, while the N-methylated amine is a common feature in many biologically active compounds.

This guide will detail a logical and efficient four-step synthesis, designed for both laboratory-scale preparation and potential scale-up. Each step is accompanied by a detailed experimental protocol, mechanistic elucidation, and a discussion of critical parameters.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed to proceed through key, isolable intermediates, allowing for purification and characterization at each stage. The overall transformation is depicted below:

Caption: Overall synthetic route to this compound.

Step-by-Step Synthesis and Experimental Protocols

Step 1: Synthesis of 1-(Hydroxymethyl)cyclopropanecarbonitrile

The initial step involves the selective reduction of the ester functionality of ethyl 1-cyanocyclopropanecarboxylate to the corresponding primary alcohol. Lithium borohydride (LiBH₄) is the reagent of choice for this transformation due to its milder nature compared to lithium aluminum hydride (LiAlH₄), which could potentially reduce the nitrile group.

Reaction Scheme:

Caption: Reduction of ethyl 1-cyanocyclopropanecarboxylate.

Experimental Protocol:

-

To a solution of ethyl 1-cyanocyclopropanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 13.5 mL per 10 mmol of ester), lithium borohydride (2.0 eq) is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is then heated to 50°C and stirred for 18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is cooled to 0°C in an ice bath.

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution is slowly and carefully added to quench the excess LiBH₄ until gas evolution ceases. Caution: This quenching process is exothermic and generates hydrogen gas.

-

The mixture is diluted with brine and extracted with ethyl acetate (EtOAc) followed by dichloromethane (DCM).

-

The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield 1-(hydroxymethyl)cyclopropanecarbonitrile as a clear oil.

| Parameter | Value |

| Typical Scale | 10-50 mmol |

| Solvent | Anhydrous THF |

| Temperature | 50°C |

| Reaction Time | 18 hours |

| Workup | Quenching with NaHCO₃, liquid-liquid extraction |

| Typical Yield | ~65% |

Step 2: O-Methylation via Williamson Ether Synthesis

The hydroxyl group of 1-(hydroxymethyl)cyclopropanecarbonitrile is converted to a methoxy group using the Williamson ether synthesis. This classic S(_N)2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent, typically methyl iodide (CH₃I).

Reaction Scheme:

Caption: Williamson ether synthesis for O-methylation.

Experimental Protocol:

-

A solution of 1-(hydroxymethyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous THF is added dropwise to a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0°C under an inert atmosphere.

-

The mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.

-

The reaction is cooled back to 0°C, and methyl iodide (1.5 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature for 4-6 hours, monitoring for completion by TLC or GC-MS.

-

Upon completion, the reaction is carefully quenched by the slow addition of water at 0°C.

-

The mixture is extracted with diethyl ether or EtOAc. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 1-(methoxymethyl)cyclopropanecarbonitrile.

| Parameter | Value |

| Base | Sodium Hydride (NaH) |

| Methylating Agent | Methyl Iodide (CH₃I) |

| Solvent | Anhydrous THF |

| Temperature | 0°C to room temperature |

| Reaction Time | 4-6 hours |

| Purification | Column Chromatography |

| Typical Yield | >80% |

Step 3: Reduction of the Nitrile to the Primary Amine

The nitrile group of 1-(methoxymethyl)cyclopropanecarbonitrile is reduced to a primary amine using a powerful reducing agent, lithium aluminum hydride (LiAlH₄). This transformation is a cornerstone of amine synthesis from nitriles.[1]

Reaction Scheme:

Caption: LiAlH₄ reduction of the nitrile to the primary amine.

Experimental Protocol:

-

To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0°C under an inert atmosphere, a solution of 1-(methoxymethyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction progress can be monitored by the disappearance of the nitrile peak in the IR spectrum.

-

After completion, the reaction is cooled to 0°C and quenched sequentially and very carefully by the dropwise addition of water (1 mL per gram of LiAlH₄), followed by 15% aqueous NaOH (1 mL per gram of LiAlH₄), and finally water again (3 mL per gram of LiAlH₄). This is known as the Fieser workup. Caution: This quenching procedure is highly exothermic and generates hydrogen gas.

-

The resulting granular precipitate is filtered off and washed with THF or diethyl ether.

-

The filtrate is concentrated under reduced pressure to yield 1-(methoxymethyl)cyclopropanamine, which can be used in the next step without further purification or purified by distillation under reduced pressure.

| Parameter | Value |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous THF |

| Temperature | 0°C to room temperature |

| Reaction Time | 4 hours |

| Workup | Fieser workup (H₂O, NaOH(aq), H₂O) |

| Typical Yield | >85% |

Step 4: N-Methylation via Eschweiler-Clarke Reaction

The primary amine, 1-(methoxymethyl)cyclopropanamine, is converted to the desired N-methyl secondary amine using the Eschweiler-Clarke reaction. This classic method utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[2][3] A key advantage of this reaction is that it selectively produces the methylated amine without the formation of quaternary ammonium salts.[2]

Reaction Scheme:

Caption: Eschweiler-Clarke N-methylation of the primary amine.

Experimental Protocol:

-

To 1-(methoxymethyl)cyclopropanamine (1.0 eq), formic acid (2.5 eq) is added, followed by aqueous formaldehyde (2.2 eq, 37 wt. % in H₂O).

-

The reaction mixture is heated to 80-100°C for 4-6 hours. The evolution of carbon dioxide indicates the progress of the reaction.

-

After cooling to room temperature, the reaction mixture is made basic (pH > 11) by the addition of a strong base, such as 10 M NaOH, while cooling in an ice bath.

-

The product is extracted with a suitable organic solvent, such as diethyl ether or DCM.

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to give 1-(Methoxymethyl)-N-methylcyclopropanamine. The crude product can be purified by distillation if necessary.

| Parameter | Value |

| Reagents | Formaldehyde, Formic Acid |

| Temperature | 80-100°C |

| Reaction Time | 4-6 hours |

| Workup | Basification and extraction |

| Typical Yield | >90% |

Step 5: Formation of the Hydrochloride Salt

The final step is the conversion of the free base, 1-(Methoxymethyl)-N-methylcyclopropanamine, into its hydrochloride salt to improve its stability and handling properties.

Reaction Scheme:

Caption: Formation of the hydrochloride salt.

Experimental Protocol:

-

The purified 1-(Methoxymethyl)-N-methylcyclopropanamine is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or EtOAc.

-

A solution of hydrogen chloride in diethyl ether (e.g., 2 M) is added dropwise with stirring until precipitation is complete. Alternatively, anhydrous HCl gas can be bubbled through the solution.[4]

-

The resulting precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to afford this compound as a solid.

| Parameter | Value |

| Reagent | HCl in diethyl ether or anhydrous HCl gas |

| Solvent | Anhydrous diethyl ether or EtOAc |

| Temperature | Room temperature or below |

| Isolation | Filtration |

| Typical Yield | Quantitative |

Safety and Handling Precautions

-

Lithium borohydride (LiBH₄) and Lithium aluminum hydride (LiAlH₄): These are highly reactive and flammable solids. They react violently with water and protic solvents to produce hydrogen gas. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, must be worn.

-

Sodium Hydride (NaH): This is a flammable solid that also reacts violently with water. Handle under an inert atmosphere.

-

Methyl Iodide (CH₃I): This is a toxic and volatile liquid. It is a suspected carcinogen. Handle with extreme care in a fume hood and wear appropriate gloves.

-

Formaldehyde and Formic Acid: These are corrosive and toxic. Handle in a well-ventilated fume hood.

-

Hydrogen Chloride (HCl): Anhydrous HCl is a corrosive gas. Solutions of HCl are also corrosive. Handle with appropriate safety measures.

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route for the preparation of this compound. The described multi-step synthesis employs well-established and reliable chemical transformations, providing a clear pathway for researchers in the fields of medicinal chemistry and drug development. By following the detailed protocols and considering the safety precautions, scientists can confidently synthesize this valuable cyclopropylamine building block for their research endeavors.

References

-

Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38, 880–882. [Link]

-

Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933 , 55, 4571–4587. [Link]

-

Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic Synthesis. [Link]

-

Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. [Link]

-

Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

-

Eschweiler-Clarke Reaction. NROChemistry. [Link]

-

How to make a salt of a novel compound? ResearchGate. [Link]

-

Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Practical, and Selective Method. J. Org. Chem.1996 , 61, 3849–3862. [Link]

-

Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

Sources

- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Sciencemadness Discussion Board - HCl solution in Diethyl-Ether - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to 1-(Methoxymethyl)-N-methylcyclopropanamine Hydrochloride: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride (CAS Number: 1017785-59-9), a unique and valuable building block for researchers, scientists, and drug development professionals. We will delve into its chemical significance, plausible synthetic methodologies, potential applications in medicinal chemistry, and the broader context of cyclopropylamines in therapeutic design.

Introduction: The Strategic Value of the Cyclopropylamine Scaffold

In the landscape of medicinal chemistry, the cyclopropylamine moiety has emerged as a privileged scaffold. Its incorporation into drug candidates is a strategic decision aimed at optimizing pharmacokinetic and pharmacodynamic properties. The three-membered ring of cyclopropane introduces conformational rigidity and a unique electronic character, which can lead to enhanced potency, improved metabolic stability, and increased brain permeability.[1][2]

The strained nature of the cyclopropane ring and the nucleophilic character of the amine group make cyclopropylamines versatile intermediates in organic synthesis.[3] This combination of features has led to their use in the development of a wide range of therapeutic agents, including antidepressants, antiviral compounds, and anticancer drugs.[3][4] Notably, the cyclopropylamine group is a key pharmacophore in several successful drugs, such as the antibiotic Ciprofloxacin and the Hepatitis C treatment Simeprevir.[5]

This compound, with its additional methoxymethyl and N-methyl substitutions, offers medicinal chemists a nuanced tool for fine-tuning molecular properties such as solubility, lipophilicity, and hydrogen bonding capacity, further expanding the accessible chemical space for drug design.

Physicochemical Properties and Safety Profile

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1017785-59-9 | - |

| Molecular Formula | C₆H₁₄ClNO | |

| Molecular Weight | 151.63 g/mol | |

| Appearance | Solid | |

| SMILES String | CNC1(COC)CC1.[H]Cl | |

| InChI Key | SPQJLYHXTMFJIW-UHFFFAOYSA-N |

Safety Information:

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and requires careful handling in a laboratory setting.

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statement: H302 (Harmful if swallowed)

Standard personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Plausible Synthetic Pathways

A potential retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol:

The following protocol is a representative example for the synthesis of a substituted cyclopropylamine and should be adapted and optimized for the specific target molecule.

Step 1: Synthesis of 1-(Hydroxymethyl)cyclopropanecarbonitrile

This step involves a cyclopropanation reaction. A common method is the Simmons-Smith reaction or a variation thereof.

-

To a solution of a suitable zinc-copper couple in anhydrous diethyl ether, add diiodomethane.

-

After the initial reaction subsides, add acrylonitrile dropwise while maintaining the temperature below 30°C.

-

The reaction is stirred overnight at room temperature.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then reacted with a suitable source of formaldehyde, such as paraformaldehyde, under acidic conditions to introduce the hydroxymethyl group.

-

Purify the resulting 1-(hydroxymethyl)cyclopropanecarbonitrile by column chromatography.

Step 2: Reduction of the Nitrile to the Primary Amine

The nitrile group is reduced to a primary amine.

-

Dissolve 1-(hydroxymethyl)cyclopropanecarbonitrile in anhydrous tetrahydrofuran (THF).

-

Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield 1-(hydroxymethyl)cyclopropanamine.

Step 3: N-Methylation and O-Methylation

The final steps involve the methylation of the amine and hydroxyl groups.

-

For N-methylation, the primary amine can be subjected to reductive amination with formaldehyde and a reducing agent like sodium borohydride.

-

Alternatively, Eschweiler-Clarke methylation using formic acid and formaldehyde can be employed.

-

The hydroxyl group can be converted to a methoxy group using a methylating agent such as methyl iodide in the presence of a base like sodium hydride. The order of these methylation steps may need to be optimized to avoid side reactions.

-

The final product, 1-(methoxymethyl)-N-methylcyclopropanamine, is then isolated and can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like diethyl ether or isopropanol.

Self-Validating System:

Each step of this proposed synthesis should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the intermediates and the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive building block for targeting a variety of biological systems. The cyclopropylamine core is particularly known for its role as a mechanism-based inhibitor of certain enzymes.[6]

Potential Therapeutic Targets and Applications:

-

Enzyme Inhibition:

-

Lysine-Specific Demethylase 1 (LSD1): LSD1 is a key enzyme in epigenetic regulation, and its overexpression is linked to various cancers. Cyclopropylamine-containing compounds, such as the well-known inhibitor tranylcypromine, act by forming a covalent adduct with the FAD cofactor of the enzyme.[6] The unique substitutions on the target molecule could be exploited to design novel and selective LSD1 inhibitors.

-

Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of depression and neurodegenerative diseases. The cyclopropylamine moiety is a classic pharmacophore for irreversible MAO inhibition.[6]

-

-

Central Nervous System (CNS) Drug Design:

-

The conformational rigidity and metabolic stability imparted by the cyclopropyl group can be advantageous in the design of CNS-active agents, where the ability to cross the blood-brain barrier is crucial.[1] The N-methyl and methoxymethyl groups can be further modified to optimize properties for CNS targets.

-

The following workflow illustrates the integration of this compound into a drug discovery program.

Caption: Drug discovery workflow utilizing the target molecule.

Conclusion

This compound represents a promising, albeit underexplored, building block in the field of medicinal chemistry. Its unique combination of a rigid cyclopropylamine core with tunable ether and N-alkyl functionalities provides a valuable tool for the design of novel therapeutic agents. While detailed experimental data for this specific compound is limited in publicly accessible literature, its potential can be inferred from the well-established utility of the broader class of cyclopropylamines. This guide provides a foundational understanding of its properties, a plausible synthetic strategy, and a roadmap for its application in drug discovery programs, encouraging further investigation into its potential to address unmet medical needs.

References

- Gardarsdottir, H.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Wikipedia. Cyclopropylamine.

- Chem-Impex. Cyclopropylamine.

- BenchChem. Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.

- Labsolu. This compound.

- ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry.

- Sigma-Aldrich. This compound AldrichCPR.

- PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Cyclopropylamine - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-(Methoxymethyl)-N-methylcyclopropanamine Hydrochloride: Synthesis, Characterization, and Potential Applications

Abstract: This technical guide provides a comprehensive overview of 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride, a substituted cyclopropylamine of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct published data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a robust framework for researchers. The guide covers plausible synthetic routes, detailed protocols for analytical characterization, a discussion of its potential pharmacological relevance based on its structural class, and essential safety and handling information. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate and utilize this compound with scientific rigor.

Introduction and Molecular Overview

This compound belongs to the class of cyclopropylamines, a structural motif of significant interest in modern pharmacology. The cyclopropane ring introduces conformational rigidity and a unique three-dimensional geometry, which can lead to high-affinity and selective interactions with biological targets.[1][2] Compounds incorporating this scaffold have shown diverse biological activities, including roles as enzyme inhibitors and central nervous system modulators.[3][4]

Specifically, this compound features three key functional groups:

-

A primary amine incorporated into a cyclopropane ring, a feature known to be crucial for the activity of inhibitors targeting enzymes like Lysine-Specific Demethylase 1 (LSD1/KDM1A).[3][4]

-

An N-methyl group , which can modulate basicity, lipophilicity, and metabolic stability.

-

A methoxymethyl substituent , which can influence solubility and introduce a potential hydrogen bond acceptor.

This guide will provide a projected pathway for its synthesis, characterization, and potential biological evaluation.

Physicochemical Properties

A summary of the known and predicted properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO | Sigma-Aldrich[5] |

| Molecular Weight | 151.63 g/mol | Sigma-Aldrich[5] |

| Appearance | Solid (predicted) | Sigma-Aldrich[5] |

| SMILES String | CNC1(COC)CC1.[H]Cl | Sigma-Aldrich[5] |

| InChI Key | SPQJLYHXTMFJIW-UHFFFAOYSA-N | Sigma-Aldrich[5] |

| MDL Number | MFCD18071229 | Sigma-Aldrich[5][6] |

| Predicted pKa | ~9.5 (amine) | (Inferred) |

| Predicted LogP | ~0.8 | (Inferred) |

Proposed Synthesis Pathway

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocols for Synthesis

Step 1: Synthesis of 1-(Hydroxymethyl)cyclopropyl acetonitrile

Causality: This step introduces the nitrile group, which will be later reduced to the primary amine. Using a cyanide salt to displace a halide is a standard and efficient method for forming carbon-carbon bonds.[7][8]

-

To a solution of 1-(bromomethyl)cyclopropyl methanol (1 eq.) in a suitable solvent such as DMSO or DMF, add sodium cyanide (1.1 eq.).

-

Heat the reaction mixture to 60-80°C and monitor by TLC or GC-MS until the starting material is consumed (typically 5-10 hours).

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: O-Methylation to 1-(Methoxymethyl)cyclopropyl acetonitrile

Causality: This step adds the methoxymethyl group. A strong base like sodium hydride is used to deprotonate the primary alcohol, forming an alkoxide that readily reacts with an electrophilic methyl source like methyl iodide.

-

Dissolve 1-(hydroxymethyl)cyclopropyl acetonitrile (1 eq.) in anhydrous THF and cool to 0°C under a nitrogen atmosphere.

-

Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise, allowing for the cessation of hydrogen gas evolution between additions.

-

Stir the mixture at 0°C for 30 minutes, then add methyl iodide (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully by the slow addition of water.

-

Extract with diethyl ether (3x), combine the organic layers, dry over magnesium sulfate, and concentrate to yield the O-methylated product.

Step 3: Reduction to 1-(Methoxymethyl)cyclopropanamine

Causality: The nitrile is reduced to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.

-

In a flask under nitrogen, suspend LiAlH₄ (1.5 eq.) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0°C and add a solution of 1-(methoxymethyl)cyclopropyl acetonitrile (1 eq.) in the same solvent dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction to 0°C and quench sequentially by the dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with ether.

-

Dry the combined filtrate over anhydrous potassium carbonate and concentrate to yield the primary amine.

Step 4: N-Methylation via Eschweiler-Clarke Reaction

Causality: This classic reaction provides a clean and high-yielding method for the exhaustive methylation of a primary amine to a tertiary amine using formaldehyde as the carbon source and formic acid as the reducing agent. For mono-methylation, careful control of stoichiometry is required.

-

To a flask containing 1-(methoxymethyl)cyclopropanamine (1 eq.), add formic acid (2.5 eq.) followed by aqueous formaldehyde (37%, 1.2 eq.).

-

Heat the mixture to 90-100°C for 6-8 hours. Gas evolution (CO₂) should be observed.

-

Cool the reaction and make it basic (pH > 10) by the addition of 4M NaOH.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the N-methylated product.

Step 5: Formation of the Hydrochloride Salt

Causality: The final free base is converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties.

-

Dissolve the crude 1-(methoxymethyl)-N-methylcyclopropanamine in a minimal amount of anhydrous diethyl ether.

-

Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Potential Pharmacological Profile and Mechanism of Action

The structural similarity of 1-(Methoxymethyl)-N-methylcyclopropanamine to known inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A) suggests that this enzyme may be a potential biological target.[3][4] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9). Its overexpression is implicated in various cancers, making it a promising target for therapeutic intervention.

Proposed Mechanism of Action as an LSD1 Inhibitor:

Cyclopropylamine-based inhibitors typically act as irreversible, mechanism-based inactivators of LSD1. The proposed mechanism involves the oxidation of the amine by the enzyme's FAD cofactor, leading to the formation of a reactive cyclopropyliminium ion intermediate. This intermediate can then be attacked by a nucleophile in the enzyme's active site, forming a covalent adduct and permanently inactivating the enzyme.

Caption: Proposed mechanism of LSD1 inactivation.

Analytical and Quality Control Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

Protocol 1: Structural Confirmation by NMR Spectroscopy

Causality: NMR provides unambiguous information about the chemical structure and connectivity of atoms.

-

Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD).

-

¹H NMR: Acquire a proton NMR spectrum. Expected signals would include:

-

Singlets for the N-methyl and O-methyl groups.

-

Distinct signals for the diastereotopic protons of the cyclopropane ring and the methylene bridge.

-

A broad signal for the amine proton (which may exchange with D₂O).

-

-

¹³C NMR: Acquire a carbon NMR spectrum. Expected signals would correspond to the unique carbon environments: N-CH₃, O-CH₃, CH₂ bridge, quaternary cyclopropyl carbon, and the two CH₂ carbons of the cyclopropane ring.

-

2D NMR (COSY, HSQC): If necessary, run 2D experiments to confirm proton-proton and proton-carbon correlations.

Protocol 2: Purity Assessment by HPLC-CAD

Causality: Since the molecule lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) is recommended for purity analysis.[9]

-

System: HPLC or UPLC system equipped with a CAD.

-

Column: A reverse-phase C18 column suitable for polar compounds.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-20 min: 5% B

-

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Analysis: Integrate the peak area of the main component to determine its percentage purity relative to other detected impurities.

Protocol 3: Identity Confirmation by Mass Spectrometry

Causality: Mass spectrometry confirms the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) in positive mode is ideal for this amine.

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid.

-

Analysis: Infuse the sample directly or analyze via LC-MS. The expected primary ion would be the [M+H]⁺ of the free base (C₆H₁₃NO), corresponding to an m/z of approximately 116.11.

Safety and Handling

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)[5]

-

Signal Word: Warning[5]

-

Hazard Statement: H302: Harmful if swallowed[5]

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side shields or goggles.

-

Skin and Body Protection: Wear a lab coat.

Handling and Storage:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid breathing dust. Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography - Google P

- Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances - PMC - NIH.

- 1-(methoxymethyl)cyclopropanamine;hydrochloride.

- A Comparative Guide to Analytical Methods for Purity Assessment of N-cyclopropylthian-4-amine - Benchchem.

- Cyclopropylamine-d5: A Technical Guide to Isotopic Purity and Enrichment - Benchchem.

- This compound AldrichCPR | Sigma-Aldrich.

- GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients | Request PDF - ResearchG

- Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed.

- This compound.

- 1029716-05-9|1-(Methoxymethyl)cyclopropanamine|BLD Pharm.

- (PDF)

- Cyclopropanamine Compounds and Use Thereof - PMC - NIH.

- n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine - Organic Syntheses Procedure.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent - Organic Syntheses Procedure.

- What is the synthesis route of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine?

- CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Google P

- 1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride | C11H16ClNO - PubChem.

- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine Five Chongqing Chemdad Co.

- N-Methylcyclopropanamine | C4H9N | CID 11029756 - PubChem - NIH.

- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 93102-05-7 - ChemicalBook.

- CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google P

- Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists.

- US5728896A - Process for the preparation of hydroxymethyl-cyclopropane - Google P

- EP2477984B1 - A method for the n-demethylation of n-methyl heterocycles - Google P

- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine - Chem-Impex.

- Application of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine - ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. labsolu.ca [labsolu.ca]

- 7. CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]

- 8. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structure Elucidation of 1-(Methoxymethyl)-N-methylcyclopropanamine Hydrochloride

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the analytical choices, fostering a deeper understanding of how to approach the structural characterization of novel small molecules. The protocols and interpretations presented herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction: The Compound of Interest

This compound is a small organic molecule featuring a unique combination of functional groups: a cyclopropane ring, a secondary amine (as a hydrochloride salt), and a methoxymethyl ether. The empirical formula is C6H14ClNO, with a molecular weight of 151.63 g/mol . The structural hypothesis, based on its chemical name and SMILES string (CNC1(COC)CC1.[H]Cl), is a cyclopropane ring substituted with both a methylamino group and a methoxymethyl group at the same carbon atom.

The presence of these functionalities suggests potential applications in medicinal chemistry, where cyclopropane rings are often used as rigid scaffolds to improve metabolic stability and binding affinity, and the amine group can be crucial for biological activity and salt formation for improved solubility. Accurate and unambiguous confirmation of its structure is a critical first step in any research and development endeavor.

This guide will outline an integrated analytical approach for the complete structural elucidation of this molecule, leveraging the synergistic strengths of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Integrated Analytical Workflow

The structure elucidation of an unknown compound is a systematic process of piecing together molecular puzzles. For this compound, the workflow is designed to first confirm the molecular weight and elemental composition, then to map the carbon-hydrogen framework and the connectivity of the atoms, and finally to identify the functional groups present.

Caption: Integrated workflow for the structure elucidation of this compound.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable step, providing the molecular weight and, through high-resolution analysis, the elemental formula. For a hydrochloride salt, the analysis is typically performed on the free base after in-source dissociation or by observing the intact cationic species.

Expertise & Experience: Experimental Choices

For this compound, Electrospray Ionization (ESI) in positive ion mode is the method of choice. ESI is a soft ionization technique that is ideal for polar molecules like amines, minimizing fragmentation and maximizing the abundance of the molecular ion. Given that the compound is a hydrochloride salt, it will readily exist as a protonated species in solution, making it highly suitable for positive ion detection.[1]

The choice of solvent is also critical. A mixture of acetonitrile and water with a small amount of a volatile acid like formic acid is a common mobile phase for LC-MS analysis of such compounds.[1] The formic acid helps to maintain a stable protonated state of the analyte.

Predicted Mass Spectrum Data

The mass spectrum will provide two key pieces of information: the mass of the molecular ion and its fragmentation pattern.

| Feature | Predicted m/z | Rationale |

| Molecular Ion (Free Base + H+) | 116.1070 | The expected mass for [C6H13NO + H]+. High-resolution mass spectrometry should confirm this exact mass, which corresponds to the elemental composition. |

| Major Fragment 1 | 86.0964 | Loss of the methoxy group (CH3O•), a common fragmentation pathway for ethers. |

| Major Fragment 2 | 70.0808 | Cleavage of the methoxymethyl group (•CH2OCH3), resulting in the N-methylcyclopropylaminium ion. |

| Major Fragment 3 | 44.0498 | Fragmentation of the cyclopropane ring and loss of ethene, leading to the [CH3NH=CH2]+ ion. |

Experimental Protocol: High-Resolution LC-MS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Data Acquisition: Full scan mode for molecular ion confirmation and tandem MS (MS/MS) mode for fragmentation analysis.

-

NMR Spectroscopy: Assembling the Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments will provide a complete picture of the carbon-hydrogen framework.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is paramount for NMR. Deuterated chloroform (CDCl3) is a common choice for many organic molecules, but given that the sample is a hydrochloride salt, its solubility may be limited. Deuterated methanol (CD3OD) or deuterium oxide (D2O) are excellent alternatives that will readily dissolve the salt. The acidic proton on the nitrogen will exchange with deuterium in these solvents, which can be a useful diagnostic tool.

A standard suite of NMR experiments should be performed:

-

¹H NMR: To identify the different types of protons and their relative numbers.

-

¹³C NMR: To determine the number of unique carbon environments.

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

Predicted NMR Data

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar functional groups.

Table 1: Predicted ¹H NMR Data (in D2O, referenced to residual HDO at 4.79 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.5 | s | 2H | -CH2-O- | Protons on a carbon adjacent to an oxygen are deshielded. |

| ~3.3 | s | 3H | -O-CH3 | Protons of a methoxy group typically appear in this region. |

| ~2.6 | s | 3H | -N-CH3 | Protons of an N-methyl group are deshielded by the nitrogen. |

| ~1.0-1.2 | m | 2H | Cyclopropane CH2 | Diastereotopic protons on the cyclopropane ring, coupled to each other. |

| ~0.8-1.0 | m | 2H | Cyclopropane CH2 | Diastereotopic protons on the cyclopropane ring, coupled to each other. |

Table 2: Predicted ¹³C NMR Data (in D2O)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~75 | -CH2-O- | Carbon attached to an oxygen is significantly deshielded. |

| ~60 | C(quat)-N | Quaternary carbon of the cyclopropane ring, deshielded by the nitrogen and methoxymethyl group. |

| ~58 | -O-CH3 | Methoxy carbon, deshielded by the oxygen. |

| ~35 | -N-CH3 | N-methyl carbon. |

| ~15 | Cyclopropane CH2 | Carbons in a cyclopropane ring are characteristically shielded and appear upfield. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of D2O.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16.

-

Relaxation delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Number of scans: 1024.

-

Relaxation delay: 2 seconds.

-

-

2D NMR Acquisition (COSY and HSQC):

-

Use standard pulse programs provided by the spectrometer manufacturer.

-

Optimize acquisition parameters based on the ¹H and ¹³C spectra.

-

FTIR Spectroscopy: Confirming Functional Groups

FTIR spectroscopy provides valuable information about the types of chemical bonds present in a molecule, making it an excellent tool for confirming functional groups.

Expertise & Experience: Interpreting Key Vibrations

For this compound, the most informative region of the IR spectrum will be the N-H stretching region. As a hydrochloride salt, the amine will be protonated (R2NH2+), giving rise to a characteristic broad and strong absorption.[2] The C-O stretch of the ether and the various C-H stretches will also be key diagnostic peaks.

Predicted FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2700-2250 | Strong, Broad | N-H+ stretch of the secondary ammonium salt.[2] |

| 2950-2850 | Medium-Strong | C-H stretches (aliphatic). |

| ~1100 | Strong | C-O stretch of the ether. |

| ~3080 | Medium | C-H stretch of the cyclopropane ring. |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a small amount of the solid sample placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum.

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

Perform baseline correction and peak picking.

-

Data Integration and Structure Confirmation

The final step in the elucidation process is to integrate the data from all three analytical techniques to build a cohesive and unambiguous picture of the molecule.

Caption: Integration of spectroscopic data to confirm the final chemical structure.

The mass spectrum confirms the molecular formula. The ¹H and ¹³C NMR spectra, with the aid of 2D experiments, establish the connectivity of the atoms: a quaternary carbon is bonded to a nitrogen, a methoxymethyl group, and two other carbons within a cyclopropane ring. The FTIR spectrum provides definitive evidence for the presence of the ammonium salt and the ether functional group. Together, these data points unequivocally confirm the structure of this compound.

References

-

Reddit. Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection?. Available at: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

Sources

Spectroscopic Characterization of 1-(Methoxymethyl)-N-methylcyclopropanamine Hydrochloride: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride (C₆H₁₄ClNO, Molecular Weight: 151.63)[1]. As a compound of interest in synthetic chemistry and drug discovery, a thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and quality control. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of the molecule, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Expected Spectroscopic Behavior

The structure of this compound incorporates several key functional groups that will dictate its spectroscopic fingerprint: a cyclopropane ring, a methoxymethyl group, a secondary amine (as a hydrochloride salt), and a methyl group attached to the nitrogen. The protonation of the amine to form the hydrochloride salt will significantly influence the electronic environment of the neighboring protons and carbons, a key consideration in the interpretation of NMR spectra.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 | [1] |

| InChI Key | SPQJLYHXTMFJIW-UHFFFAOYSA-N | [1] |

| SMILES String | CNC1(COC)CC1.[H]Cl | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The hydrochloride form will result in the appearance of a broad signal for the N-H proton, and its coupling to adjacent protons may be observed.

Predicted ¹H NMR Chemical Shifts and Multiplicities:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Cyclopropyl CH₂ (diastereotopic) | 0.5 - 1.2 | Multiplet (AA'BB' system) | 4H | The four protons on the cyclopropane ring are diastereotopic and will exhibit complex spin-spin coupling, resulting in a multiplet in the upfield region, characteristic of cyclopropyl protons[2]. |

| N-CH₃ | 2.5 - 2.8 | Doublet or Singlet | 3H | The methyl group attached to the nitrogen will be deshielded by the electron-withdrawing ammonium group. It may appear as a doublet due to coupling with the N-H proton, or as a singlet if proton exchange is rapid. |

| O-CH₃ | 3.3 - 3.5 | Singlet | 3H | The methoxy protons are in a relatively shielded environment and will appear as a sharp singlet[3]. |

| -CH₂-O- | 3.4 - 3.7 | Singlet | 2H | The methylene protons adjacent to the oxygen are deshielded and are expected to appear as a singlet as there are no adjacent protons to couple with. |

| N-H | 9.0 - 10.0 | Broad Singlet or Triplet | 1H | The ammonium proton is acidic and will appear as a broad signal at a downfield chemical shift. It may show coupling to the N-CH₃ protons, resulting in a triplet, though this is often broadened by quadrupole effects of the nitrogen and chemical exchange. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Cyclopropyl CH₂ | 10 - 20 | The cyclopropyl carbons are highly shielded and appear in the upfield region of the spectrum[2]. |

| Quaternary Cyclopropyl C | 55 - 65 | The quaternary carbon of the cyclopropane ring is deshielded due to the attached nitrogen and methoxymethyl group. |

| N-CH₃ | 30 - 35 | The N-methyl carbon is in a typical range for secondary amines. |

| O-CH₃ | 58 - 62 | The methoxy carbon appears in a characteristic downfield region due to the electronegative oxygen[4]. |

| -CH₂-O- | 70 - 75 | The methylene carbon attached to the oxygen is significantly deshielded. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.

Expected Mass Spectrometry Data (ESI+):

-

Molecular Ion: The base peak is expected to be the molecular ion of the free base [M+H]⁺ at m/z 116.12. The hydrochloride salt will dissociate in the ESI source.

-

Major Fragmentation Pathways:

-

Loss of the methoxymethyl radical (-•CH₂OCH₃) from the molecular ion to give a fragment at m/z 70.08, corresponding to the N-methylcyclopropylaminium ion.

-

Alpha-cleavage with loss of a methyl radical (-•CH₃) from the methoxy group is less likely but could result in a fragment at m/z 101.10.

-

Cleavage of the cyclopropane ring can lead to a complex series of smaller fragments.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale |

| 2700 - 3200 (broad) | R₂NH₂⁺ | N-H stretch | The stretching vibration of the N-H bond in the ammonium salt gives a broad and strong absorption in this region[5]. |

| 2850 - 3000 | C-H (alkyl) | C-H stretch | These bands arise from the stretching vibrations of the C-H bonds in the methyl, methylene, and cyclopropyl groups[6]. |

| ~3080 | C-H (cyclopropyl) | C-H stretch | The C-H stretching in cyclopropane rings often appears at a slightly higher frequency than in other alkanes. |

| 1080 - 1150 | C-O | C-O stretch | A strong band corresponding to the C-O-C stretching of the ether linkage is expected in this region[6][7]. |

| 1400 - 1600 | N-H | N-H bend | Bending vibrations for the ammonium group are expected in this region. |

Synthesis and Purity Assessment

A plausible synthetic route to this compound could involve the reaction of 1-(methoxymethyl)cyclopropanamine with a methylating agent, followed by treatment with hydrochloric acid[8][9]. The spectroscopic techniques outlined in this guide are crucial for monitoring the progress of such a synthesis and for confirming the identity and purity of the final product.

-

¹H NMR: Can be used to determine the ratio of starting material to product and to identify any side products. The integration of the signals will confirm the relative number of protons in different environments.

-

¹³C NMR: The number of signals will confirm the number of unique carbon atoms, and their chemical shifts will be indicative of the product's structure. The absence of signals from starting materials indicates the completion of the reaction.

-

MS: High-resolution mass spectrometry can confirm the elemental composition of the product.

-

IR: The appearance of the broad N-H stretch of the ammonium salt and the characteristic C-O stretch of the ether would provide strong evidence for the formation of the target compound.

Experimental Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data for this compound. By understanding these expected spectral features, researchers can confidently identify this compound, assess its purity, and utilize it in further scientific endeavors. The principles and comparative data used in this guide serve as a robust framework for the spectroscopic analysis of this and structurally related molecules.

References

- Vertex AI Search. 1-(methoxymethyl)cyclopropanamine;hydrochloride.

- Vertex AI Search. This compound.

-

PubChem. Methanamine, N-methoxy-, hydrochloride (1:1). [Link]

-

NIST WebBook. Methoxyamine hydrochloride. [Link]

-

Chemical Shifts. 1-Phenylcyclopropanemethylamine, hydrochloride - Optional[1H NMR]. [Link]

-

PubChem. (Methoxymethyl)cyclopropane. [Link]

- Google Patents. CN104447837A - Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine.

-

Journal of the American Chemical Society. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. [Link]

-

PubChem. hydron;N-methyl-1-phenylpropan-2-amine;chloride. [Link]

-

Doc Brown's Advanced Organic Chemistry. 13C nmr spectrum of 1-methoxypropane. [Link]

-

Doc Brown's Advanced Organic Chemistry. low/high resolution 1H proton nmr spectrum of 1-methoxypropane. [Link]

-

Organic Syntheses. n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. [Link]

-

NIST WebBook. Benzene, (methoxymethyl)-. [Link]

-

Chongqing Chemdad Co. N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. [Link]

-

NIST WebBook. Benzene, 1-methoxy-4-methyl-. [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. (Methoxymethyl)cyclopropane | C5H10O | CID 547064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Methoxyamine hydrochloride [webbook.nist.gov]

- 6. Benzene, (methoxymethyl)- [webbook.nist.gov]

- 7. Benzene, 1-methoxy-4-methyl- [webbook.nist.gov]

- 8. CN104447837A - Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine - Google Patents [patents.google.com]

- 9. N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

A Technical Guide to 1-(Methoxymethyl)-N-methylcyclopropanamine Hydrochloride: Properties, Synthesis, and Analytical Characterization

Abstract: This technical guide provides an in-depth analysis of 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride, a specialized organic building block relevant to researchers and professionals in drug development and medicinal chemistry. The document details the compound's physicochemical properties, outlines a plausible, scientifically-grounded synthetic pathway, and describes a comprehensive workflow for its analytical characterization. Furthermore, it explores the compound's potential applications as a structural motif in the design of novel therapeutics, emphasizing the strategic importance of the cyclopropylamine scaffold. Safety, handling, and data interpretation are discussed to provide a holistic resource for laboratory application.

Introduction to a Unique Synthetic Building Block

This compound is a substituted cyclopropylamine derivative that serves as a valuable, albeit specialized, intermediate in organic synthesis. Its structure is characterized by a strained three-membered cyclopropane ring, a common motif in modern pharmaceuticals known for imparting favorable metabolic stability and conformational rigidity. The molecule is further functionalized with an N-methyl group and a methoxymethyl substituent at the quaternary C1 position.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it more amenable to handling and use in subsequent reaction steps. As a building block, it provides a pre-formed, structurally complex scaffold that allows medicinal chemists to introduce this unique cyclopropyl moiety into larger, more complex target molecules, potentially influencing their pharmacokinetic and pharmacodynamic profiles. This guide serves as a comprehensive technical resource for understanding and utilizing this compound in a research and development setting.

Physicochemical and Structural Properties

The fundamental identity and characteristics of this compound are defined by its chemical structure and physical properties. This data is critical for accurate experimental planning, reaction stoichiometry calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 151.63 g/mol | |

| Molecular Formula | C₆H₁₄ClNO | |

| Appearance | Solid | |

| MDL Number | MFCD18071229 | |

| InChI Key | SPQJLYHXTMFJIW-UHFFFAOYSA-N | |

| SMILES String | CNC1(COC)CC1.[H]Cl | |

| PubChem Substance ID | 329776164 |

Proposed Multi-Step Synthesis Pathway

While specific, peer-reviewed synthesis procedures for this compound are not extensively published, a plausible and robust synthetic route can be designed based on established principles of organic chemistry. The following section details a hypothetical, yet scientifically sound, multi-step approach starting from a commercially available cyclopropane precursor.

Causality Behind the Synthetic Strategy: The proposed pathway is designed to build the molecule's complexity in a controlled manner. It begins with the formation of the core aminomethyl-cyclopropylmethanol structure, followed by sequential methylation of the hydroxyl and amino groups. This stepwise approach prevents undesirable side reactions and allows for purification of intermediates, ensuring the final product's integrity. The choice of reagents, such as NaBH₄ for a mild reduction and the Eschweiler-Clarke reaction for a non-quaternizing methylation, reflects a strategy aimed at maximizing yield and purity.

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Synthesis of (1-aminocyclopropyl)methanol. This intermediate can be prepared from 1-cyanocyclopropanecarboxylic acid through a series of reduction steps using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent under an inert atmosphere. The reaction must be carefully quenched with water and a sodium hydroxide solution.

-

Step 2: Amine Protection. The primary amine of (1-aminocyclopropyl)methanol is protected to prevent it from reacting in the subsequent O-methylation step. A standard procedure involves reacting the intermediate with Di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base like triethylamine (Et₃N) in a solvent such as dichloromethane (DCM).

-

Step 3: O-Methylation of the Hydroxyl Group. The Boc-protected intermediate is then O-methylated. This is typically achieved via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF) to form the alkoxide, which is then reacted with an electrophilic methyl source like methyl iodide (MeI).

-

Step 4: N-Methylation and Boc Deprotection. The N-methyl group is introduced. The Eschweiler-Clarke reaction is an excellent choice as it uses formaldehyde and formic acid to reductively methylate the amine and simultaneously removes the acid-labile Boc protecting group. This one-pot procedure is efficient for producing the free-base, N-methylated product.

-

Step 5: Hydrochloride Salt Formation. The purified free base, 1-(Methoxymethyl)-N-methylcyclopropanamine, is dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrochloric acid in ether is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Analytical Characterization Workflow

Confirming the identity, structure, and purity of the final compound is a critical, self-validating step in any synthesis. A multi-technique approach is required for unambiguous characterization.

Rationale for Workflow: This workflow ensures orthogonal validation. NMR confirms the chemical structure and connectivity, Mass Spectrometry validates the molecular weight and formula, and HPLC provides a quantitative measure of purity. This combination leaves little room for structural or purity misinterpretation.

Caption: Standard analytical workflow for compound validation.

Expected Analytical Data

-

¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the N-methyl protons (singlet), the O-methyl protons (singlet), the diastereotopic protons of the methoxymethyl CH₂ group (likely an AB quartet or two doublets), and the complex, overlapping signals of the cyclopropane ring protons.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of six unique carbon environments: the N-methyl, O-methyl, the methoxymethyl CH₂, the quaternary cyclopropane carbon, and the two equivalent CH₂ carbons of the cyclopropane ring.

-

Mass Spectrometry: When analyzed via electrospray ionization (ESI), the mass spectrum should display a prominent peak corresponding to the protonated free base ([M+H]⁺) at m/z 116.1. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Analysis using a suitable column (e.g., C18) and mobile phase should show a single major peak, allowing for the quantification of purity by peak area percentage.

Applications in Research and Drug Development

This compound is primarily utilized as a synthetic intermediate or building block in the discovery of new chemical entities. Its value lies in its ability to introduce a specific, three-dimensional, and functionally rich scaffold into a target molecule.

-

Scaffold for Novel Therapeutics: The cyclopropylamine moiety is a well-known "bioisostere" for larger, more flexible groups and can enhance metabolic stability by blocking sites of oxidation. Incorporating this fragment can significantly alter a compound's binding affinity, selectivity, and pharmacokinetic properties.

-

Fragment-Based Drug Discovery (FBDD): This molecule can be used as a fragment in FBDD campaigns. Its unique vector orientations allow for the exploration of chemical space around a biological target.

-

Intermediate for Complex Syntheses: The amine functionality serves as a handle for further chemical elaboration, such as amide bond formation, reductive amination, or arylation reactions, enabling the construction of more complex molecular architectures. The methoxymethyl group can influence solubility and hydrogen bonding interactions. Related N-methoxymethyl amine reagents are known to be valuable in generating azomethine ylides for cycloaddition reactions, a powerful tool for building heterocyclic ring systems like pyrrolidines.[1][2][3]

Safety and Handling

Proper handling of all chemical reagents is paramount in a laboratory setting. Based on available safety data, this compound requires careful management.

-

Hazard Classification: The compound is classified as Acute Toxicity, Oral (Category 4). The corresponding hazard statement is H302: Harmful if swallowed.

-

GHS Pictogram: GHS07 (Exclamation Mark).

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

This compound. StruChem. [Link]

-

1-(methoxymethyl)cyclopropanamine;hydrochloride. StruChem. [Link]

-

1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. Chemdad. [Link]

-

(Methoxymethyl)cyclopropane. PubChem, National Center for Biotechnology Information. [Link]

- Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine.

-

N-BENZYL-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYLAMINE. Organic Syntheses. [Link]

-

Overview of Testing Methods for N-nitrosamines Monitoring. Pharmaceuticals and Medical Devices Agency (PMDA). [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(Methoxymethyl)-N-methylcyclopropanamine Hydrochloride in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride, a niche yet important building block in modern medicinal chemistry. Recognizing the absence of publicly available experimental data, this document synthesizes theoretical principles with actionable, field-proven experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to systematically evaluate the solubility of this compound in a diverse range of organic solvents. The guide covers the predicted physicochemical properties of the parent molecule, a rationale for solvent selection, and a detailed, self-validating experimental workflow for quantitative solubility determination, grounded in authoritative standards from the United States Pharmacopeia (USP).

Introduction: The Critical Role of Solubility in Drug Development

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a cornerstone of "drug-ability." For a compound like this compound, which serves as a key structural motif, understanding its behavior in various solvent systems is paramount. This knowledge influences every stage of development, from reaction chemistry and purification to formulation and bioavailability.

As a hydrochloride salt of a tertiary amine, the compound's solubility is expected to be a complex interplay between the ionic nature of the salt and the organic character of the parent molecule. This guide moves beyond mere data reporting to explain the causality behind solubility phenomena, empowering the researcher to not only generate data but also to understand and predict the compound's behavior in untested systems.

Physicochemical Profile of 1-(Methoxymethyl)-N-methylcyclopropanamine

SMILES of the free base: CNC1(COC)CC1

| Property | Predicted Value | Significance in Solubility |

| Molecular Formula | C₆H₁₃NO | Provides the elemental composition. |

| Molecular Weight | 115.17 g/mol | Influences the mass-to-volume relationship in solutions. |

| Consensus Log P (o/w) | 0.59 | Indicates a relatively hydrophilic character, suggesting a preference for polar environments over nonpolar ones. The positive value, however, implies some lipophilic character, which is crucial for solubility in less polar organic solvents. |

| Topological Polar Surface Area (TPSA) | 21.7 Ų | A low TPSA value is generally associated with good membrane permeability. In the context of solubility, it reflects a molecule with limited hydrogen bonding capability, which will influence its interaction with protic versus aprotic solvents. |

| pKa (Strongest Basic) | 9.35 | This predicted pKa corresponds to the tertiary amine. As a base, the free amine's solubility in acidic media will be high due to the formation of the protonated, charged species. The hydrochloride salt is this pre-formed, charged species, which significantly impacts its solubility profile compared to the free base. |

| Aqueous Solubility (LogS) | -1.13 | The predicted LogS (log of molar solubility) suggests good aqueous solubility for the free base, which is consistent with its low molecular weight and LogP. |

These properties were predicted for the free base of the molecule to understand its intrinsic characteristics.